N-(4-acetylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Description
The compound N-(4-acetylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide belongs to the imidazo[2,1-b]thiazole class of heterocyclic molecules. Its structure features:
- A 4-methoxyphenyl substituent at position 6 of the imidazothiazole core, which may enhance lipophilicity and influence binding interactions.
Properties
IUPAC Name |
N-(4-acetylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-13(25)14-3-7-16(8-4-14)22-20(26)19-12-28-21-23-18(11-24(19)21)15-5-9-17(27-2)10-6-15/h3-12H,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGYLVDIAWCSRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves the condensation of 2-aminobenzothiazole with various substituted benzaldehydes under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or acetic acid . Microwave-assisted synthesis has also been reported to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and microwave irradiation, can further improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of various thiazole derivatives, including N-(4-acetylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.
Case Studies:
- In vitro Studies: Research has demonstrated that thiazole derivatives exhibit cytotoxic effects against several cancer cell lines. For instance, compounds derived from imidazo[2,1-b][1,3]thiazole structures showed promising results against human lung adenocarcinoma (A549) and glioblastoma (U251) cell lines. In one study, an analogue demonstrated an IC50 value of 23.30 ± 0.35 mM against A549 cells, indicating significant anticancer activity .
- Structure-Activity Relationship (SAR): The presence of specific functional groups within the thiazole ring system has been linked to enhanced anticancer activity. For example, the incorporation of methoxy groups has been associated with improved selectivity and potency against various cancer types .
Anti-inflammatory Properties
Thiazole derivatives are also being investigated for their anti-inflammatory effects. The ability to modulate inflammatory pathways makes these compounds valuable in treating conditions characterized by excessive inflammation.
Research Findings:
- A study explored the anti-inflammatory potential of imidazo[2,1-b][1,3]thiazole derivatives using in vivo models. The compounds were tested for their ability to reduce carrageenan-induced paw edema in rats, a standard model for assessing anti-inflammatory activity .
Drug Design and Development
The unique structural features of this compound make it a candidate for further development in drug design.
Molecular Modeling Studies:
- Docking Studies: Computational studies have been employed to predict the binding affinity of this compound to various biological targets. Molecular docking simulations indicate that the compound may interact effectively with proteins involved in cancer progression and inflammation .
Synthetic Approaches:
- The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents on the thiazole ring. These synthetic methodologies facilitate the exploration of structure-activity relationships and optimization for desired biological effects .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells . Molecular docking studies have revealed its binding affinity to targets such as pantothenate synthetase, which is essential for the survival of Mycobacterium tuberculosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Insights :
- Methoxy groups (e.g., 4-methoxyphenyl in the target compound and 5h) improve synthetic yields (81% for 5h) and may modulate metabolic stability .
- Acetylphenyl vs. Pyridyl Carboxamides : The acetyl group in the target compound may enhance solubility compared to pyridyl derivatives (e.g., BI69788), though direct data are lacking .
- Chlorophenyl Substituents : Compounds like 5l (4-chlorophenyl) exhibit strong cytotoxicity, suggesting halogenation can enhance bioactivity .
Cytotoxicity and Kinase Inhibition
- Compound 5l (): Demonstrated potent inhibition of VEGFR2 (5.72% at 20 μM) and cytotoxicity against MDA-MB-231 (IC50 = 1.4 μM), outperforming sorafenib (IC50 = 5.2 μM) .
- Compound 5 (): IC50 = 1.4 μM for enzyme inhibition, comparable to its dimethyl analog (1.2 μM), highlighting the role of sulfonyl groups in activity .
Aldose Reductase (AR) Inhibition
- Compound 3d (): A hydrazinecarbothioamide derivative with a bromophenyl group showed the best AR inhibitory activity among tested analogs, emphasizing the importance of halogenated aryl groups .
Biological Activity
N-(4-acetylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Overview
The compound features an imidazo-thiazole core with two aromatic substituents: an acetyl group and a methoxy group. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The unique structural arrangement contributes to its biological activity by influencing interactions with various biological targets.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity through several mechanisms:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines. Studies suggest that it interacts with proteins such as Bcl-2 and PIM kinases, which are crucial for regulating cell survival and proliferation .
- Inhibition of Cell Proliferation : It inhibits the proliferation of cancer cells, particularly in non-small cell lung cancer models. This inhibition is attributed to its ability to interfere with cell cycle progression .
Interaction Studies
Molecular docking studies have demonstrated that the compound effectively binds to key proteins involved in cancer progression. The binding affinity and selectivity can be enhanced through structural modifications to the imidazo-thiazole framework .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be analyzed through SAR studies:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiadiazol-6-yl]aniline | Contains methoxy and thiazole moieties | Anticancer activity against lung cancer cells |
| N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | Exhibits strong selectivity against cancer cell lines | Anticancer properties |
| 5-Acetylamino-3-methylthio-1-(1,3,4-thiadiazol-2- yl)pyrazole | Significant anticonvulsant properties | Anticonvulsant |
These compounds illustrate how variations in substituents can influence biological activity.
Case Studies
Recent studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Lung Cancer Cells : In vitro tests showed that the compound significantly reduced cell viability in A549 lung cancer cells by promoting apoptosis and inhibiting proliferation .
- Mechanistic Insights : Further investigations revealed that the compound modulates pathways associated with cell survival and apoptosis through its interactions with Bcl-2 family proteins .
Q & A
Q. What are the established synthetic routes for N-(4-acetylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide?
The synthesis typically involves condensation reactions between substituted phenacyl bromides and thiadiazole-amine precursors. For example, analogous compounds are synthesized via reactions like 4-methoxyphenacyl bromide with amino-thiadiazole derivatives under reflux conditions in polar solvents (e.g., ethanol or acetonitrile) . Post-condensation, hydrazide intermediates may be functionalized with acetylphenyl groups via carboxamide coupling, requiring characterization via ¹H/¹³C NMR and LCMS to confirm purity and structure .
Q. Which spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments (e.g., methoxy group at 4-position, acetylphenyl integration) .
- LCMS : For molecular ion ([M+H]+) verification and detection of synthetic byproducts .
- IR Spectroscopy : To identify functional groups like carbonyl (C=O) and amide (N-H) bonds .
- X-ray crystallography (if applicable): To resolve molecular conformation, as seen in related imidazothiazole derivatives crystallizing in P-1 space groups with distinct dihedral angles .
Advanced Research Questions
Q. How can researchers optimize reaction yields for imidazo[2,1-b][1,3]thiazole derivatives?
Yield optimization involves:
- Catalyst selection : Nano-MgO and ionic liquids improve reaction efficiency and reduce side products in analogous syntheses .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization steps, while acetonitrile is preferred for condensation .
- Temperature control : Reflux conditions (70–100°C) balance reaction speed and decomposition risks . Methodological validation via TLC or HPLC (e.g., 98–99% purity thresholds) ensures reproducibility .
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?
SAR studies require:
- Substituent variation : Modifying methoxy, acetyl, or phenyl groups to assess impacts on bioactivity (e.g., cytotoxicity or kinase inhibition) .
- In vitro assays : Primary cytotoxicity screens (e.g., NCI-60 cell lines) identify active derivatives, followed by dose-response profiling (log₁₀GI₅₀ values) .
- Molecular docking : Computational models predict binding affinities to targets like Fer kinase or sirtuins, guided by crystallographic data .
Q. How can contradictory bioactivity data be resolved?
Discrepancies (e.g., variable cytotoxicity in similar derivatives) are addressed by:
- Purity analysis : HPLC or elemental analysis to rule out impurities .
- Conformational studies : X-ray crystallography or NMR to detect steric/electronic effects from substituents (e.g., nitro vs. methoxy groups) .
- Comparative assays : Re-testing under standardized conditions (e.g., fixed cell lines, incubation times) to isolate structural contributions .
Q. What methodologies are employed to study this compound’s interaction with kinase targets?
Key approaches include:
- Competitive binding assays : Using known inhibitors (e.g., CITCO for CAR receptors) to quantify IC₅₀ values .
- Surface plasmon resonance (SPR) : Real-time kinetics for binding affinity (KD) measurements .
- Mutagenesis studies : Altering kinase active sites to validate binding pockets predicted by docking simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
